molecular formula C12H15NO4S B2519606 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1132664-87-9

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2519606
CAS No.: 1132664-87-9
M. Wt: 269.32
InChI Key: LDAFEDIBZPMXFT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiazolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which is then subjected to a thia-Michael addition with maleic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFEDIBZPMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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